[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane is a chemical compound with the molecular formula C11H16F2O2Si and a molecular weight of 246.33 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxymethoxy group, and a trimethylsilane group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of [3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane typically involves the reaction of 3,6-difluoro-2-hydroxyphenyltrimethylsilane with methoxymethyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxymethoxy group can be substituted with other functional groups using reagents such as halides or alkylating agents.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of [3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. The methoxymethoxy group provides additional sites for chemical modification, allowing for the fine-tuning of its properties. The trimethylsilane group imparts stability and lipophilicity, facilitating its incorporation into various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane can be compared with other similar compounds such as:
3,6-Difluoro-2-hydroxyphenyltrimethylsilane: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
3,6-Difluoro-2-methoxyphenyltrimethylsilane: Contains a methoxy group instead of a methoxymethoxy group, leading to variations in chemical behavior.
3,6-Difluoro-2-(methoxymethoxy)phenylmethane: Lacks the trimethylsilane group, affecting its stability and solubility properties.
These comparisons highlight the unique features of this compound, such as its enhanced reactivity and stability, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[3,6-difluoro-2-(methoxymethoxy)phenyl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O2Si/c1-14-7-15-10-8(12)5-6-9(13)11(10)16(2,3)4/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNOFLKWURSFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1[Si](C)(C)C)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.